2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetamido and ethoxy groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
2-(2-Acetamido-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-acetamido-4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-11-5-6-12(9(2)7-11)15-13(8-14(20)21)23-16(18-15)17-10(3)19/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
MRQRAKSAUUQLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Origin of Product |
United States |
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